cis-3-(Boc-amino)-4-methylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-methylpiperidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAAVGHNGCRJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Approaches to Cis 3 Boc Amino 4 Methylpiperidine
The stereoselective synthesis of cis-3-amino-4-methylpiperidine derivatives is a challenging task due to the need to control the relative stereochemistry of the two adjacent substituents on the piperidine (B6355638) ring. Various synthetic strategies have been developed to address this challenge.
One common approach involves the diastereoselective reduction of a suitably substituted pyridine (B92270) precursor. For instance, the catalytic hydrogenation of a protected 3-amino-4-methylpyridine (B17607) derivative can yield the desired cis-piperidine. The choice of catalyst, solvent, and reaction conditions is critical in achieving high diastereoselectivity. unl.pt
Another strategy involves the use of chiral pool starting materials or the application of asymmetric catalysis. For example, a multi-step synthesis starting from a readily available chiral precursor can be designed to install the required stereocenters with high fidelity. researchgate.net While specific, detailed synthetic routes for the named compound are not extensively published in readily accessible literature, methods for analogous structures, such as those used in the synthesis of Janus kinase (JAK) inhibitors, often involve sophisticated catalytic systems to control stereochemistry. researchgate.netnih.gov
Stereochemical Control and Analysis in Piperidine Synthesis
Diastereoselectivity and Enantioselectivity
Achieving the desired three-dimensional structure of the target molecule hinges on synthetic strategies that can selectively produce one stereoisomer over others. This involves controlling the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of the stereocenters at the C3 and C4 positions of the piperidine (B6355638) ring.
High diastereoselectivity in the formation of 3,4-disubstituted piperidines is often achieved through stereoselective reduction or cyclization reactions. Catalytic hydrogenation of a suitably substituted pyridine (B92270) or tetrahydropyridine (B1245486) precursor is a common and effective method. The choice of catalyst and reaction conditions can direct the hydrogenation to occur from the less hindered face of the molecule, leading predominantly to the cis isomer. nih.govnih.gov For instance, the hydrogenation of fluorinated pyridines has been shown to produce all-cis products with excellent diastereomeric ratios (d.r.) exceeding 99:1. nih.gov
Similarly, the reduction of precursor imines can yield mixtures of cis and trans 3-alkyl-4-anilinopiperidines, where the cis isomer is often the major product. researchgate.net Ene cyclization reactions catalyzed by Lewis acids such as MeAlCl₂ have also demonstrated high diastereoselectivity, affording trans 3,4-disubstituted piperidines with diastereomeric ratios greater than 200:1 in some cases. researchgate.net A reaction cascade involving rhodium(I)-catalyzed C–H activation, electrocyclization, and subsequent reduction can produce highly substituted tetrahydropyridines with greater than 95% diastereomeric purity. nih.gov
Table 1: Methods for Achieving High Diastereoselectivity in Piperidine Synthesis This table is interactive. Click on the headers to sort.
| Precursor Type | Reaction Type | Catalyst/Reagent | Major Isomer | Diastereomeric Ratio (d.r.) or Purity |
|---|---|---|---|---|
| Fluoropyridines | Hydrogenation | B₂pin₂ / Rhodium catalyst | cis | >99:1 |
| 3-Alkyl-4-piperidone Imines | Reduction | LiAlH₄/THF | cis | 7:3 to 6:4 |
| 4-Aza-1,7-dienes | Ene Cyclization | MeAlCl₂ | trans | >200:1 |
| α,β-Unsaturated Imines | C-H Activation/Cyclization/Reduction | Rh(I) catalyst / NaBH₄ | N/A | >95% |
To produce a single enantiomer of cis-3-(Boc-amino)-4-methylpiperidine, enantioselective methods are required. Asymmetric hydrogenation using chiral catalysts is a powerful technique for this purpose. nih.govnih.gov For example, rhodium-catalyzed asymmetric hydrogenation of tetrasubstituted fluoroalkenes has been used to synthesize enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine. nih.gov Similarly, a Rh(I) catalyzed asymmetric hydrogenation was a key strategy explored for preparing a chiral (3R,4R)-4-amino-3-hydroxy piperidine derivative. rsc.org
Copper-catalyzed intramolecular cyclizative alkene aminoboration represents another advanced method, which has been used to synthesize chiral cis-2,3-disubstituted piperidines with excellent enantioselectivities, often reaching 94–99% enantiomeric excess (ee). nih.gov Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, is also a viable strategy. The use of a lipase (B570770) for the catalytic resolution of intermediates or the application of a chiral base like sparteine (B1682161) in deprotonation reactions can provide access to enantioenriched piperidine fragments. whiterose.ac.uk
Table 2: Enantioselective Methods in Piperidine Synthesis This table is interactive. Click on the headers to sort.
| Method | Catalyst/Reagent | Substrate Type | Enantiomeric Excess (ee) |
|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium catalyst | Tetrasubstituted Fluoroalkene | High |
| Cyclizative Aminoboration | Copper(I) / Chiral Ligand | Acyclic Olefin | 94-99% |
| Kinetic Resolution | Lipase | (±)-5-((Benzyloxy)amino)piperidine-2-carboxylate | High |
| Asymmetric Deprotonation | n-BuLi / (-)-Sparteine | N-Boc-2-aryl-4-methylenepiperidine | High |
The ratio of cis to trans isomers in the synthesis of 3,4-disubstituted piperidines is highly dependent on the reaction mechanism and conditions, which can be tailored to favor either kinetic or thermodynamic products. birmingham.ac.uk
Kinetic vs. Thermodynamic Control : In Prins and carbonyl-ene cyclizations, low-temperature conditions often favor the formation of the kinetically preferred cis isomer, with diastereomeric ratios up to >98:2. birmingham.ac.uk Warming the reaction mixture can lead to isomerization to the thermodynamically more stable trans product. birmingham.ac.uk
Catalyst and Reagents : The choice of Lewis or Brønsted acid catalysts can significantly influence the outcome. For instance, MeAlCl₂ catalysis in refluxing chloroform (B151607) favors the trans piperidine, while concentrated HCl at low temperatures yields the cis isomer. birmingham.ac.uk In hydrogenation of certain pyridines, the catalyst can determine the major diastereomer; for example, 10% Pd/C preferentially forms the trans-isomer, while other catalysts might favor the cis. nih.govrsc.org
N-Protecting Group : The nature of the nitrogen protecting group (e.g., Boc vs. Benzyl) can influence the conformational preferences of the piperidine ring and its intermediates. rsc.orgwhiterose.ac.uk This conformational control is crucial during subsequent reactions like base-mediated epimerization, where a cis isomer can be converted to a more stable trans isomer by forming an enolate and re-protonating. rsc.orgwhiterose.ac.uk For 3,4-disubstituted N-Boc piperidines, epimerization can be used to access the thermodynamically favored trans configuration. nih.gov
Reaction Sequence : The order of synthetic steps can dictate the final stereochemical outcome. A method for the diastereoselective synthesis of 2,4-disubstituted piperidines allows for complete control of selectivity simply by changing the order of the reaction sequence. researchgate.net
Chiral Resolution Techniques
When an enantioselective synthesis is not feasible or provides insufficient purity, chiral resolution of a racemic mixture is employed. This involves separating the enantiomers, often by converting them into diastereomers that possess different physical properties.
A classic and widely used method for resolving racemic amines is the formation of diastereomeric salts with a single enantiomer of a chiral acid. google.com For a racemic mixture of 3-(Boc-amino)-4-methylpiperidine, a chiral resolving agent such as (D)- or (L)-dibenzoyltartaric acid (DBTA) or (1R)- or (1S)-10-camphorsulfonic acid could be used. google.com
The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, such as methanol (B129727) or ethanol. google.com The two resulting diastereomeric salts will have different solubilities, allowing one to crystallize preferentially from the solution upon cooling or concentration. google.com The less soluble salt is then isolated by filtration, and the desired enantiomer of the amine is recovered by treatment with a base to neutralize the chiral acid. This technique has been effectively used for the resolution of 3-aminopiperidine derivatives. rsc.orggoogle.com
Chromatographic techniques are indispensable for both the separation and analysis of stereoisomers. uni-giessen.de Diastereomers, having different physical properties, can often be separated using standard achiral chromatography methods like column chromatography on silica (B1680970) gel or alumina. researchgate.net For instance, quantitative separation of cis and trans diastereoisomers of 3-alkyl-4-anilinopiperidines has been successfully achieved by column chromatography on Al₂O₃. researchgate.net
For the separation of enantiomers, chiral chromatography is required. This typically involves high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). mst.edumdpi.com These phases are functionalized with chiral molecules (e.g., macrocyclic antibiotics, cyclodextrins, or cinchona alkaloids) that interact differently with each enantiomer, leading to different retention times and enabling their separation. mst.edumdpi.com Gas chromatography (GC) can also be used, often after derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column. uni-giessen.de
Conformational Analysis of Piperidine Rings
The conformational landscape of the piperidine ring in this compound is a critical determinant of its chemical reactivity and biological activity. The six-membered saturated heterocycle typically adopts a chair conformation to minimize torsional and steric strain. However, the presence and orientation of substituents significantly influence the ring's geometry and the equilibrium between different chair conformers. In the case of this compound, the substituents at the C3 and C4 positions dictate the preferred conformational state, which can be elucidated through a combination of spectroscopic, crystallographic, and computational methods.
NMR Spectroscopy for Determining Stereochemical and Conformational Preferences
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques like NOESY, provide detailed insights into the stereochemistry and conformational preferences of the piperidine ring.
The chair conformation of a piperidine ring results in two distinct orientations for substituents: axial and equatorial. libretexts.org In a ring flip, axial substituents become equatorial and vice versa. libretexts.org The relative populations of these conformers can be determined by analyzing the chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum.
For cis-3,4-disubstituted piperidines, the substituents can be either both axial or both equatorial. In the case of this compound, the chair conformation with both the Boc-amino and methyl groups in equatorial positions is generally expected to be the more stable conformer, as this arrangement minimizes unfavorable 1,3-diaxial interactions. rsc.org The analysis of vicinal coupling constants (³J) between protons on adjacent carbons can provide evidence for their relative orientation (axial or equatorial). Generally, a large coupling constant (typically 8-13 Hz) is indicative of a diaxial relationship between two protons, while smaller coupling constants (1-5 Hz) suggest axial-equatorial or diequatorial arrangements.
Table 1: Representative ¹H and ¹³C NMR Data for N-Boc Piperidine Derivatives (Note: This table is illustrative and based on data for analogous compounds, not the specific title compound)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.5 |
| -C(CH₃)₃ | - | ~79.5 |
| Piperidine Ring Protons | 1.50 - 4.00 (m) | 25.0 - 55.0 |
| C=O | - | ~155.0 |
Data compiled from analogous compounds reported in the literature. d-nb.infonih.gov
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can further elucidate the spatial proximity of protons. For the diequatorial conformer of this compound, NOE correlations would be expected between the axial protons at C2, C3, C4, C5, and C6.
X-ray Crystallographic Studies of Stereochemistry and Conformational Features
Single-crystal X-ray diffraction provides unambiguous information about the solid-state structure of a molecule, including bond lengths, bond angles, and torsional angles, which together define its conformation. nih.gov While a crystal structure for this compound is not available in the searched literature, studies on similarly substituted piperidine derivatives offer valuable insights into the expected solid-state conformation. nih.govresearchgate.net
For N-Boc protected piperidines, the bulky tert-butoxycarbonyl group can significantly influence the ring conformation. researchgate.net In the solid state, the piperidine ring is expected to adopt a chair conformation. For a cis-3,4-disubstituted piperidine, the thermodynamically more stable conformation with both substituents in equatorial positions is likely to be observed in the crystal lattice. This arrangement minimizes steric hindrance.
X-ray analysis of related compounds, such as tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, has shown the piperidine ring in a boat conformation in the solid state, highlighting that crystal packing forces can sometimes favor conformations that are higher in energy in solution. researchgate.net However, for simple disubstituted piperidines, the chair conformation is more common. The crystal structure of a related N-tosyl derivative of a cis-piperidine confirmed the cis relationship of the substituents. rsc.org
Table 2: Representative Crystallographic Parameters for a Substituted N-Boc Piperidine Derivative (Note: This table is illustrative and based on a related compound, not the specific title compound)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 28.867 (3) |
| b (Å) | 6.1887 (13) |
| c (Å) | 25.379 (3) |
| β (°) | 112.769 (2) |
| V (ų) | 4180.6 (11) |
Data from a related compound, tert-Butyl 3-[N-(tert-butoxycarbonyl)methylamino]-4-methoxyimino-3-methylpiperidine-1-carboxylate. nih.gov
Computational Approaches to Elucidate Conformational Behavior
Computational modeling provides a powerful tool to complement experimental data by allowing for the detailed study of the conformational preferences and energetics of molecules.
Density Functional Theory (DFT) has become a standard method for investigating the geometries and relative energies of different conformers of organic molecules. acs.org For this compound, DFT calculations can be used to optimize the geometries of the possible chair conformers (diequatorial and diaxial) and to calculate their relative energies. These calculations can predict which conformer is more stable and by how much.
Studies on related fluorinated piperidines have successfully used DFT calculations (at the M06-2X/def2-QZVPP level of theory) to rationalize experimentally observed conformational preferences. d-nb.infolabsolu.ca These studies have shown that in addition to steric effects, electrostatic and hyperconjugative interactions can play a significant role in determining the most stable conformation. labsolu.ca For this compound, DFT calculations would likely predict the diequatorial conformer to be significantly lower in energy than the diaxial conformer due to the avoidance of severe 1,3-diaxial steric clashes.
The preference for a substituent to occupy an equatorial position rather than an axial one is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the two conformers. masterorganicchemistry.com Larger A-values indicate a stronger preference for the equatorial position. For a methyl group on a cyclohexane (B81311) ring, the A-value is approximately 1.7 kcal/mol, favoring the equatorial position. masterorganicchemistry.com The A-value for a Boc-amino group is expected to be larger due to its greater steric bulk.
In cis-3,4-disubstituted piperidines, the stability of the two possible chair conformers (diequatorial and diaxial) is determined by the sum of the steric interactions. In the diequatorial conformer of this compound, both bulky groups avoid 1,3-diaxial interactions. In contrast, the diaxial conformer would suffer from significant steric strain arising from the interactions of the axial Boc-amino and methyl groups with the axial hydrogens on the same side of the ring.
Computational studies on substituted cyclohexanes and piperidines have shown that DFT methods that account for dispersion interactions, such as M06-2X and B2PLYP-D, provide accurate conformational energies. nih.gov Such calculations for this compound would be expected to show a strong preference for the diequatorial conformer.
Table 3: Estimated Relative Energies of Conformers for Substituted Piperidines (Note: This table provides a conceptual illustration of expected energy differences based on principles from related systems)
| Conformer | Substituent Orientations | Expected Relative Energy (kcal/mol) |
| Chair 1 | 3-Boc-amino (equatorial), 4-methyl (equatorial) | 0 (most stable) |
| Chair 2 | 3-Boc-amino (axial), 4-methyl (axial) | > 4.0 |
Estimated values based on A-values of analogous substituents on a cyclohexane ring. masterorganicchemistry.comlibretexts.org
Applications of Cis 3 Boc Amino 4 Methylpiperidine in Complex Organic Synthesis
Precursors for Active Pharmaceutical Ingredients (APIs)
The unique structural features of cis-3-(Boc-amino)-4-methylpiperidine make it a sought-after precursor in the production of several active pharmaceutical ingredients (APIs).
This compound is a pivotal intermediate in the synthesis of the immunosuppressant drug Tofacitinib (B832) (also known as CP-690550). derpharmachemica.com Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases. unl.pt The synthesis of Tofacitinib often involves the coupling of the piperidine (B6355638) ring with a pyrrolo[2,3-d]pyrimidine core. unl.pt
Several synthetic routes to Tofacitinib have been developed, with many relying on the stereoselective synthesis of the cis-(3R,4R)-4-methyl-3-(methylamino)piperidine moiety, which is derived from this compound. unl.ptresearchgate.net One approach involves the hydrogenation of a substituted pyridine (B92270) to create the piperidine ring with the desired cis stereochemistry. researchgate.net Another method utilizes a chiral pool starting material, such as L-malic acid, to construct the chiral piperidine intermediate over multiple steps. researchgate.net The efficiency and scalability of these synthetic routes are critical for the industrial production of Tofacitinib. researchgate.net
| Synthetic Route to Tofacitinib Intermediate | Starting Material | Key Steps | Overall Yield |
| Asymmetric Approach | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | Asymmetric reduction, reductive amination | 49% researchgate.net |
| Pyridine Hydrogenation | 3-amino-4-methyl pyridine | Carbamate (B1207046) protection, hydrogenation | 5:1 cis:trans ratio unl.pt |
| Chiral Pool Synthesis | L-Malic Acid | 16 steps | 26% researchgate.net |
The 3-aminopiperidine scaffold is a common feature in a class of drugs known as dipeptidyl peptidase IV (DPP-4) inhibitors, which are used to treat type 2 diabetes. researchgate.netnih.gov Alogliptin is a potent and selective DPP-4 inhibitor that contains a (R)-3-aminopiperidine moiety. beilstein-journals.orgchemicalbook.com While the specific compound is the cis-4-methyl derivative, the broader class of 3-(Boc-amino)piperidines are essential for the synthesis of these inhibitors. chemicalbook.comoatext.com
The synthesis of Alogliptin and its analogues often involves the condensation of the aminopiperidine intermediate with a pyrimidinedione core. beilstein-journals.org The Boc-protecting group is crucial for preventing unwanted side reactions during the coupling process and is typically removed in a later step. oatext.com The stereochemistry of the 3-amino group is critical for the drug's efficacy, highlighting the importance of stereocontrolled synthetic methods for these intermediates. chemicalbook.com
The piperidine ring is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including analgesics. derpharmachemica.comresearchgate.net The cis-3-amino-4-methylpiperidine scaffold provides a versatile platform for the development of new therapeutic agents. researchgate.net By modifying the functional groups on the piperidine ring, chemists can synthesize libraries of compounds to screen for various biological activities.
For instance, the synthesis of novel fentanyl analogs, a class of potent opioid analgesics, has been explored using substituted anilidopiperidine scaffolds. nih.govresearchgate.net The introduction of substituents at the 3-position of the piperidine ring can significantly impact the pharmacological properties of the resulting compounds. nih.gov The this compound core allows for the systematic exploration of structure-activity relationships in the design of new analgesics and other bioactive molecules.
Synthesis of Diverse Piperidine Derivatives
Beyond its direct application in the synthesis of APIs, this compound is a valuable starting material for the preparation of a wide array of substituted piperidine derivatives.
The Boc-protected amine of this compound can be deprotected and subsequently reacted with various electrophiles to introduce a wide range of substituents. This allows for the synthesis of a diverse library of N-substituted aminopiperidines. These derivatives can then be used as building blocks in the synthesis of more complex molecules or screened for their own biological activities. researchgate.net
Furthermore, the piperidine nitrogen can also be functionalized, providing another point of diversification. researchgate.net The ability to selectively modify both nitrogen atoms of the 3-aminopiperidine core makes it a highly versatile scaffold in synthetic chemistry.
| Piperidine Derivative | Synthetic Method | Key Reagents |
| N-Benzylpiperidine | Reductive amination | Benzaldehyde, reducing agent google.com |
| N-Acylpiperidine | Acylation | Acyl chloride, base researchgate.net |
| N-Alkylpiperidine | Reductive amination or alkylation | Aldehyde/ketone or alkyl halide researchgate.net |
The functional groups of this compound can be utilized in cyclization reactions to construct more complex polycyclic and heterocyclic systems. nih.gov The amino group can act as a nucleophile in reactions to form fused or spirocyclic ring systems. beilstein-journals.org
For example, the aminopiperidine moiety can be incorporated into larger heterocyclic scaffolds, such as those found in some DPP-4 inhibitors or other biologically active molecules. nih.govnih.gov The ability to construct these intricate molecular architectures is essential for the discovery of new drugs and the exploration of novel chemical space. nih.gov
Ligand Synthesis and Catalytic Applications
While direct applications of this compound as a primary ligand in widespread catalytic processes are not extensively documented in the literature, the substituted piperidine framework itself is a key component in the design of chiral ligands for asymmetric catalysis. The development of novel piperidine derivatives, including those with similar substitution patterns, is an active area of research for creating ligands that can induce high stereoselectivity in chemical transformations. The synthesis of various functionalized piperidines provides a platform for discovering new structures with potential catalytic activity. researchgate.net
Role in Natural Product Synthesis
The rigid, stereochemically defined structure of this compound and its analogues makes them indispensable intermediates in the total synthesis of intricate natural products.
This compound and closely related piperidine structures are pivotal in the synthetic routes toward complex neurotoxic amino acids like Dysiherbaine and Neodysiherbaine A, which are isolated from marine sponges. researchgate.netimperial.ac.uk These natural products feature a unique bicyclic pyranofuran core and exhibit potent neuropharmacological activities. researchgate.net
Synthetic strategies have been developed that utilize piperidine-based intermediates to construct the core skeleton of these molecules. For instance, a domino ring-opening/ring-closing olefin metathesis reaction has been employed to create the essential fused bis(oxacyclic) structure of Dysiherbaine and Neodysiherbaine A with complete control over the relative stereochemistry. researchgate.net The stereoselective functionalization of these core structures, derived from piperidine-based precursors, leads to known intermediates in the formal total synthesis of both Dysiherbaine and Neodysiherbaine A. researchgate.netresearchgate.net These synthetic approaches highlight the importance of chiral piperidine building blocks in accessing complex and biologically significant natural products. researchgate.net
Process Development and Scale-Up Considerations
The utility of this compound and its derivatives in pharmaceuticals necessitates the development of efficient, safe, and economically viable large-scale production methods. Research has focused on creating practical synthetic routes that can be scaled to kilogram quantities and beyond.
The large-scale synthesis of related structures, such as cis-N-benzyl-3-methylamino-4-methylpiperidine, has been successfully achieved at a 10-kilogram scale. researchgate.net The development process involved evaluating multiple synthetic routes, including one based on the electrochemical oxidation of a carbamate and another involving the hydrogenation of a functionalized pyridine. researchgate.net The pyridine hydrogenation approach was ultimately selected as the more practical and scalable route due to the high crystallinity and purity of its intermediates, which simplifies isolation and handling in a large-scale setting. researchgate.net This choice avoids complex purification methods like chromatography, which are often not feasible for industrial production. researchgate.net
Table 1: Comparison of Synthetic Routes for Large-Scale Production
| Route | Key Transformation | Advantages for Scale-Up | Scale Achieved |
|---|---|---|---|
| Pyridine Hydrogenation | Hydrogenation of a pyridinium (B92312) salt | Crystalline and pure intermediates, avoiding chromatography. researchgate.net | 10-kg quantities researchgate.net |
For a synthetic process to be industrially viable, reaction conditions must be thoroughly optimized to maximize throughput, minimize cost, and ensure safety. In the kilogram-scale synthesis of the related cis-N-benzyl-3-methylamino-4-methylpiperidine, key transformations such as hydroboration and the subsequent oxidative workup were carefully studied to enhance efficiency. researchgate.net The reductive amination step was also optimized for large-scale production. researchgate.net
Furthermore, efforts have been made to develop cost-effective and environmentally friendly processes. researchgate.net One optimized synthesis for a tofacitinib precursor, which utilizes a related piperidine core, achieved a high purity of 99.9% and was noted for being more suitable for scale-up production due to its cost-effectiveness and improved environmental profile. researchgate.net
Achieving high yield and purity is critical in process chemistry. A key strategy in the successful scale-up of the cis-3-amino-4-methylpiperidine scaffold involves designing synthetic routes where intermediates are crystalline solids. researchgate.net This allows for purification by simple filtration and washing, completely avoiding the need for chromatographic separation or distillation, which are often bottlenecks in large-scale operations. researchgate.net
Table 2: Key Optimization Strategies for Large-Scale Synthesis
| Strategy | Description | Impact on Yield and Purity | Reference |
|---|---|---|---|
| Crystalline Intermediates | Designing synthetic steps to produce solid intermediates. | Allows for purification by filtration, avoiding chromatography and improving purity. researchgate.net | researchgate.net |
| Crystallization-Induced Diastereomer Transformation (CIDT) | An intramolecular reaction optimized to produce a solid intermediate with high chiral purity. | Leads to very high chemical and chiral purity in a key intermediate. researchgate.net | researchgate.net |
| Process Optimization | Careful study of hydroboration, oxidation, and reductive amination steps. | Maximizes throughput and efficiency of key transformations. researchgate.net | researchgate.net |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds, providing detailed information about the carbon-hydrogen framework. For Boc-protected piperidines, NMR is crucial for determining the conformation of the piperidine (B6355638) ring and the relative stereochemistry of its substituents. researchgate.net
Detailed Proton (¹H) and Carbon (¹³C) NMR Analysis for Structural Elucidation
The complete assignment of proton (¹H) and carbon (¹³C) NMR spectra is fundamental to confirming the constitution of cis-3-(Boc-amino)-4-methylpiperidine. The tert-butoxycarbonyl (Boc) protecting group can introduce complexity, such as signal broadening or duplication due to restricted rotation around the carbamate (B1207046) C–N bond. researchgate.net
Proton (¹H) NMR: The ¹H NMR spectrum provides information on the chemical environment of each proton. The protons on the piperidine ring typically appear in the range of 1.0-4.0 ppm. The large singlet at approximately 1.45 ppm is characteristic of the nine equivalent protons of the Boc group's tert-butyl moiety. The signals for the protons attached to the piperidine ring are often complex due to spin-spin coupling. The chemical shifts and coupling constants are highly sensitive to the chair conformation of the piperidine ring and the axial or equatorial orientation of the substituents.
Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals include those from the tert-butyl group (around 28.5 ppm for the methyl carbons and 79.5 ppm for the quaternary carbon), the carbamate carbonyl carbon (around 155 ppm), and the carbons of the piperidine ring, which resonate between 30 and 60 ppm. nih.gov
Below are the anticipated ¹H and ¹³C NMR chemical shifts for this compound, based on analyses of structurally similar compounds.
Table 1.Fluorine (¹⁹F) NMR for Fluorinated Analogues and Conformational Studies
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for studying fluorine-containing molecules. wikipedia.org The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection. wikipedia.org Furthermore, ¹⁹F NMR offers a very wide range of chemical shifts, which makes it highly sensitive to the local electronic environment and minimizes the chance of signal overlap. wikipedia.orgthermofisher.com
For fluorinated analogues of this compound, such as rel-tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate, ¹⁹F NMR is invaluable for conformational analysis. researchgate.net The chemical shift and, more importantly, the coupling constants between fluorine and adjacent protons (e.g., ³JHF) are highly dependent on the dihedral angle between the coupled nuclei. This relationship allows researchers to determine the conformational preferences of the piperidine ring and the axial or equatorial orientation of the fluorine substituent. researchgate.net These studies are crucial in drug discovery, as the introduction of fluorine can significantly impact a molecule's metabolic stability and binding affinity. researchgate.net
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all ¹H and ¹³C signals and for determining the connectivity and stereochemistry of the molecule. researchgate.netwestmont.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. westmont.edu It is used to trace the connectivity of the protons within the piperidine ring, for example, by showing a correlation between the proton at C3 and its neighbors at C2 and C4.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹JCH coupling). westmont.edu It allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically two or three bonds, ²JCH and ³JCH). westmont.edu This is particularly useful for identifying quaternary carbons (like the Boc carbonyl and quaternary tert-butyl carbon) and for piecing together different fragments of the molecule. For instance, a correlation between the Boc protons and the carbamate carbonyl carbon would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary technique for determining the relative stereochemistry. For this compound, a key NOESY correlation would be expected between the proton at C3 and the proton at C4, indicating that they are on the same face of the piperidine ring (a cis relationship).
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₁H₂₂N₂O₂), the calculated monoisotopic mass is 214.1681 Da. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition. nih.govrsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like Boc-protected amines. nih.gov In ESI-MS, the analyte is typically observed as a protonated molecular ion [M+H]⁺ due to the presence of basic nitrogen atoms in the piperidine ring and the amino group. Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. nih.gov This technique is routinely used to confirm the molecular weight of the target compound.
Table 2.Table of Compounds
Table 3.Chromatographic Purity and Separation
Chromatography is the cornerstone for the analysis of this compound, enabling the separation and quantification of the target compound from impurities, starting materials, and stereoisomers. The selection of the appropriate chromatographic technique is dictated by the specific analytical goal, whether it be purity assessment, diastereomeric ratio determination, or enantiomeric excess evaluation.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the chemical purity of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. The tert-butoxycarbonyl (Boc) protecting group imparts sufficient hydrophobicity to the molecule, allowing for good retention and separation on nonpolar stationary phases like C18.
A typical HPLC method for purity assessment involves using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). google.comnih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the carbamate group in the Boc moiety provides a chromophore, albeit a weak one, typically monitored at wavelengths between 200 and 230 nm. google.com
For kinetic analysis, HPLC is an invaluable tool for monitoring the progress of reactions involving this compound. For instance, in a deprotection reaction to remove the Boc group or an N-alkylation reaction at the piperidine nitrogen, aliquots can be taken from the reaction mixture at various time points. These samples are then quenched and analyzed by HPLC. By integrating the peak area of the starting material and the product, the conversion rate and reaction kinetics can be accurately determined. This approach allows for the precise optimization of reaction conditions such as time, temperature, and reagent stoichiometry.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:0.1% Phosphoric Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) can be employed to determine the diastereomeric ratio (cis/trans) of 3-amino-4-methylpiperidine derivatives. However, direct analysis of the Boc-protected compound is often challenging due to its relatively high molecular weight and low volatility, which can lead to poor peak shape and thermal decomposition in the GC injector or column.
A more common approach is to first remove the Boc protecting group and then derivatize the resulting diamine to increase its volatility and thermal stability. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which convert the amine groups into trifluoroacetamides or trimethylsilyl (B98337) amines, respectively.
The derivatized mixture of cis and trans isomers can then be separated on a capillary GC column, typically one with a mid-polarity stationary phase (e.g., 5% phenyl-polysiloxane). The separation is based on the different boiling points and interactions of the diastereomeric derivatives with the stationary phase. The ratio of the cis to trans isomers is determined by comparing the integrated peak areas. While GC is a viable method, it is also common for researchers to use Nuclear Magnetic Resonance (NMR) spectroscopy to determine diastereomeric ratios for substituted piperidines, as the distinct signals for the cis and trans isomers are often clearly resolved. whiterose.ac.uknih.gov
| Parameter | Condition |
|---|---|
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250°C |
| Oven Program | Initial 100°C, ramp to 280°C at 10°C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
Since this compound possesses two chiral centers (at C3 and C4), it exists as a pair of enantiomers: (3R,4R) and (3S,4S). Determining the enantiomeric purity, or enantiomeric excess (ee), is critical, especially for pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other could be inactive or cause adverse effects.
Chiral HPLC is the definitive method for this analysis. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. For Boc-protected amino compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) and macrocyclic glycopeptide-based CSPs are often highly effective. nih.gov
The separation can be achieved using either normal-phase (e.g., hexane/isopropanol) or reversed-phase mobile phases. sigmaaldrich.com The choice of mobile phase and CSP is determined empirically to achieve the best resolution between the enantiomeric peaks. By integrating the areas of the two enantiomer peaks, the enantiomeric excess can be calculated with high accuracy. This analysis confirms the success of an asymmetric synthesis or a chiral resolution process. google.comnih.gov
| Parameter | Condition |
|---|---|
| Column (CSP) | Polysaccharide-based (e.g., CHIRALPAK® series) or Macrocyclic Glycopeptide-based |
| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) with optional additive (e.g., diethylamine) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
| Detection | UV at 210 nm |
Mechanistic Investigations and Reaction Engineering
Elucidation of Reaction Mechanisms
A thorough understanding of the reaction mechanism is fundamental to controlling stereoselectivity and optimizing reaction conditions. For complex molecules like cis-3-(Boc-amino)-4-methylpiperidine, this involves studying the stereochemical pathway of the reaction and characterizing the catalytic cycle and its intermediates.
The relative cis stereochemistry between the amino group at the C-3 position and the methyl group at the C-4 position is a key structural feature of the target molecule. Achieving this specific diastereoselectivity requires careful control over the reaction pathway. Several synthetic strategies for related substituted piperidines provide insight into how this stereochemical outcome can be achieved.
One effective approach for establishing the cis relationship in similar 3,4-disubstituted piperidines involves the regioselective ring-opening of an epoxide precursor. For instance, the synthesis of cis-3-methyl-4-aminopiperidine derivatives has been accomplished through the regioselective opening of an N-benzyl-3-methyl-3,4-epoxipiperidine intermediate. researchgate.net This method highlights a common strategy where the stereochemistry of the epoxide dictates the final stereochemistry of the product.
Another powerful method for controlling stereochemistry is through catalytic asymmetric reactions. For example, the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines has been achieved via a copper-catalyzed asymmetric cyclizative aminoboration. nih.gov This type of reaction proceeds with excellent diastereoselectivity and enantioselectivity, indicating a highly organized transition state where the catalyst and ligand direct the stereochemical course of the reaction. While this example pertains to 2,3-disubstituted piperidines, the principles of using chiral catalysts to control the facial selectivity of a reaction are broadly applicable to the synthesis of other stereochemically defined piperidines.
Hydrogenation of substituted pyridinium (B92312) salts is another route that can lead to specific stereoisomers. The stereochemical outcome of such reductions is often influenced by the catalyst, substrate, and reaction conditions. For some piperidine (B6355638) syntheses, hydrogenation of a tetrahydropyridine (B1245486) precursor has been shown to yield a specific diastereoisomer. whiterose.ac.uk The approach of the hydrogen to the double bond is typically from the less sterically hindered face, which can be used to control the relative stereochemistry of the substituents.
While a specific catalytic cycle for the synthesis of this compound is not extensively detailed in the literature, plausible mechanisms can be inferred from related catalytic processes used for piperidine synthesis.
In the case of the copper-catalyzed asymmetric cyclizative aminoboration mentioned earlier, the proposed catalytic cycle typically involves the following key steps nih.gov:
Oxidative addition: The copper catalyst reacts with a boron reagent.
Carbocupration: The resulting copper-boron species adds across the alkene of the substrate.
Intramolecular cyclization: The nitrogen nucleophile attacks the carbon-copper bond, leading to the formation of the piperidine ring.
Reductive elimination: The catalyst is regenerated, and the desired aminoborated piperidine is released.
For syntheses involving hydrogenation, the mechanism generally involves the activation of hydrogen by a metal catalyst (e.g., palladium, platinum, rhodium) on a solid support or as a homogeneous complex. The substrate then coordinates to the metal surface or complex, and hydrogen is transferred to the double bond in a stepwise or concerted manner. The stereochemical outcome is dictated by the mode of substrate binding to the catalyst surface or coordination to the metal center.
Optimization of Catalytic Systems
The development of highly efficient and selective catalytic systems is a primary goal of reaction engineering. This involves the screening of new catalysts and the rational design of ligands to enhance performance.
The synthesis of substituted piperidines has benefited from the development of a wide range of catalysts. For asymmetric syntheses, catalysts based on rhodium, iridium, palladium, and copper have shown significant promise. nih.gov
For instance, copper catalysts, in combination with chiral ligands, have been found to be effective for the asymmetric synthesis of cis-disubstituted piperidines. nih.gov The choice of the metal center and its oxidation state can significantly influence the reactivity and selectivity of the catalytic system.
The following table summarizes some catalyst systems used in the synthesis of substituted piperidines, which could be adapted for the synthesis of this compound.
| Catalyst System | Reaction Type | Key Features |
| Cu/(S, S)-Ph-BPE | Asymmetric cyclizative aminoboration | High enantioselectivity and diastereoselectivity for cis-products. nih.gov |
| Rhodium complexes | Asymmetric hydrogenation | Effective for the reduction of substituted pyridines and tetrahydropyridines. |
| Palladium on carbon (Pd/C) | Hydrogenation | Widely used for the reduction of double bonds, though may offer less stereocontrol without chiral auxiliaries. |
| Iridium(I) catalysts with P,N-ligands | Asymmetric hydrogenation of pyridinium salts | Can provide high stereoselectivity. nih.gov |
The ligand plays a crucial role in determining the selectivity of a metal-catalyzed reaction. Chiral ligands create a chiral environment around the metal center, which can differentiate between enantiotopic faces of the substrate, leading to high enantioselectivity.
In the context of the copper-catalyzed synthesis of cis-disubstituted piperidines, the use of a chiral bisphosphine ligand like (S, S)-Ph-BPE was critical for achieving high levels of stereocontrol. nih.gov The design of such ligands often focuses on:
Steric bulk: To control the approach of the substrate.
Electronic properties: To modulate the reactivity of the metal center.
Bite angle: In bidentate ligands, this can influence the geometry of the catalyst and the resulting selectivity.
The development of novel ligands is an active area of research. For the synthesis of this compound, a screening of different chiral ligands in combination with suitable metal precursors would be a logical approach to identify the optimal catalytic system for achieving high diastereoselectivity and, if required, enantioselectivity.
Process Intensification and Green Chemistry Principles
The application of process intensification and green chemistry principles is essential for developing sustainable and economically viable manufacturing processes. Process intensification aims to reduce the size of manufacturing plants while increasing production efficiency, often through the use of novel reactor technologies. scielo.org.mx Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.combeilstein-journals.org
The twelve principles of green chemistry provide a framework for sustainable chemical manufacturing sigmaaldrich.comyoutube.com:
Prevention: It is better to prevent waste than to treat it.
Atom Economy: Synthetic methods should maximize the incorporation of all materials into the final product.
Less Hazardous Chemical Syntheses: Methods should use and generate substances with little or no toxicity. youtube.com
Designing Safer Chemicals: Chemical products should be designed to be effective while having minimal toxicity.
Safer Solvents and Auxiliaries: The use of auxiliary substances should be made unnecessary or innocuous.
Design for Energy Efficiency: Energy requirements should be minimized.
Use of Renewable Feedstocks: Raw materials should be renewable whenever practicable.
Reduce Derivatives: Unnecessary derivatization should be minimized or avoided.
Catalysis: Catalytic reagents are superior to stoichiometric reagents.
Design for Degradation: Chemical products should be designed to break down into innocuous products at the end of their function.
Real-time Analysis for Pollution Prevention: Analytical methodologies should be developed for real-time monitoring and control.
Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a process should be chosen to minimize the potential for chemical accidents.
In the context of synthesizing this compound, these principles can be applied in several ways:
Catalysis: Employing catalytic hydrogenation or other catalytic methods (Principle 9) is superior to using stoichiometric reducing agents like sodium borohydride, which have lower atom economy.
Solvent Selection: Choosing greener solvents (e.g., ethanol, water, or supercritical fluids) or minimizing solvent use can significantly reduce the environmental impact (Principle 5).
Process Intensification: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and increase throughput compared to batch processes. researchgate.net This is particularly relevant for highly exothermic or hazardous reactions.
Atom Economy: Designing a synthetic route that maximizes the incorporation of atoms from the starting materials into the final product is a key consideration (Principle 2).
While specific studies on the process intensification and green synthesis of this compound are not widely reported, the general principles of green chemistry and engineering provide a clear roadmap for the development of a sustainable manufacturing process for this important chemical compound.
Development of More Sustainable Synthetic Routes
The pursuit of sustainability in the synthesis of this compound centers on improving efficiency, reducing waste, and utilizing more environmentally benign materials. A key strategy is the catalytic hydrogenation of a suitably substituted pyridine (B92270) precursor, such as a 3-amino-4-methylpyridine (B17607) derivative. This method is advantageous as it often proceeds with high atom economy.
Research into scalable routes for structurally similar compounds, like cis-N-benzyl-3-methylamino-4-methylpiperidine, has shown that the hydrogenation of a functionalized pyridine is a viable and efficient approach for kilogram-scale production. researchgate.net The stereoselectivity of the hydrogenation is highly dependent on the catalyst used. Catalysts such as rhodium-on-carbon (Rh/C) and platinum dioxide (PtO₂) are often employed to achieve high cis selectivity. google.com The development of heterogeneous catalysts is a key aspect of sustainable synthesis, as they can be easily recovered and recycled, minimizing waste and reducing the cost of using precious metals.
Another avenue for sustainable synthesis involves the use of biocatalysis or enzymatic reactions. While specific applications to this compound are not widely documented, the use of enzymes for stereoselective transformations in the synthesis of other chiral amines and piperidines is a growing field of interest. These methods offer the potential for high selectivity under mild aqueous conditions.
The table below summarizes various catalytic systems used in the hydrogenation of pyridine and tetrahydropyridine derivatives, highlighting the conditions that favor the desired cis stereoisomer, a critical feature for sustainable and efficient synthesis.
| Catalyst | Substrate Type | Key Reaction Conditions | Observed Selectivity | Sustainability Aspect |
|---|---|---|---|---|
| Rhodium-on-Carbon (Rh/C) | Substituted Pyridinium Salts | H₂ pressure, acidic medium (e.g., EtOH/HCl) | Generally high cis selectivity | Efficient for stereocontrol, potential for catalyst recycling. |
| Platinum Dioxide (PtO₂) | Substituted Pyridines | H₂ pressure (e.g., 50 psi), acidic solvent (e.g., AcOH) | Favors cis isomer formation | Effective for complete saturation of the aromatic ring. |
| Palladium-on-Carbon (Pd/C) | Tetrahydropyridines | H₂ pressure, various solvents | Variable, can be influenced by substituents | Widely available and cost-effective catalyst. |
| Iridium(I) Complexes | Pyridinium Salts | Asymmetric hydrogenation with chiral ligands | High enantioselectivity and diastereoselectivity | Allows for asymmetric synthesis, reducing need for chiral resolution. nih.gov |
Minimization of Toxic Reagents and Solvents
A significant goal in the reaction engineering of this compound is the replacement of hazardous chemicals with safer alternatives. This applies to all stages of the synthesis, from the formation of the piperidine ring to the installation of the Boc protecting group.
Ring Formation: Traditional organic synthesis might employ stoichiometric metal hydride reagents, such as lithium aluminum hydride (LiAlH₄), for reduction steps. These reagents are often pyrophoric, react violently with water, and generate significant amounts of metallic waste. Catalytic hydrogenation serves as a much greener alternative, utilizing a small amount of catalyst and hydrogen gas, with water being the only theoretical byproduct. This approach drastically reduces waste and improves the safety profile of the process.
Boc-Protection Step: The protection of the amine with a tert-butoxycarbonyl (Boc) group is the final step in forming the target compound. Conventional methods often use di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like 4-(dimethylamino)pyridine (DMAP) and solvents such as dichloromethane (B109758) (CH₂Cl₂) or N,N-dimethylformamide (DMF). These solvents are considered hazardous and are targeted for replacement under green chemistry principles. nih.govajchem-a.com
Recent advancements have demonstrated that N-Boc protection can be performed under more environmentally friendly conditions. Catalyst-free protocols using a water-acetone mixture or simply water at elevated temperatures have been developed for a wide range of amines. nih.govsemanticscholar.orgresearchgate.net These methods eliminate the need for organic bases and hazardous solvents, offering a significantly greener pathway. The workup is often simpler, involving filtration or extraction with a more benign solvent.
The following table compares conventional and green approaches for the N-Boc protection of amines, a key step in the synthesis of the title compound.
| Parameter | Conventional Method | Green Chemistry Approach |
|---|---|---|
| Reagent | (Boc)₂O | (Boc)₂O |
| Catalyst/Base | DMAP, Triethylamine, NaOH | Catalyst-free or reusable resin (e.g., Indion 190). scispace.com |
| Solvent | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF) | Water, Water-Acetone, Methanol (B129727), or solvent-free. nih.gov |
| Workup | Aqueous washes, extraction with organic solvents | Simple filtration or extraction with minimal solvent. |
| Environmental Impact | Use of toxic/volatile solvents and reagents | Reduced use of hazardous materials, simpler waste streams. semanticscholar.org |
By integrating these sustainable practices, the synthesis of this compound can be aligned with modern standards of environmental responsibility, safety, and efficiency.
Q & A
Q. Methodological Answer :
- Acidic Hydrolysis : Monitor Boc cleavage via HPLC at pH < 3 (e.g., TFA in DCM). Compare retention times with deprotected amine standards .
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures.
- Kinetic Studies : Conduct time-resolved -NMR in DMSO-d₆ under controlled pH to track Boc degradation .
How does the cis configuration influence the compound’s interactions in enzyme-binding assays?
Q. Methodological Answer :
- Molecular Docking : Perform simulations (e.g., AutoDock Vina) comparing cis vs. trans isomers with target enzymes (e.g., cytochrome P450).
- Crystallography : Co-crystallize cis-3-(Boc-amino)-4-methylpiperidine with enzymes to resolve binding modes (X-ray or Cryo-EM) .
- SAR Studies : Synthesize analogs with modified substituents to map steric vs. electronic contributions .
What strategies mitigate side reactions during Boc deprotection in complex matrices?
Q. Methodological Answer :
- Selective Deprotection : Use TFA in DCM (0°C, 1–2 hr) to minimize side reactions. Quench with cold ether to precipitate the amine salt .
- Protecting Group Alternatives : Compare Boc with Fmoc or Cbz groups under identical conditions to assess compatibility .
- In-Situ Monitoring : Employ FT-IR or Raman spectroscopy to detect intermediate species during deprotection .
How can researchers validate the purity of this compound in multi-step syntheses?
Q. Methodological Answer :
- HPLC-PDA : Use a C18 column (ACN/water gradient) to separate diastereomers and quantify purity (>98%) .
- Elemental Analysis : Verify C, H, N content against theoretical values.
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 245.2) .
What are the limitations of using this compound in cross-coupling reactions?
Q. Methodological Answer :
- Steric Hindrance : The Boc group and 4-methyl substituent may impede Pd-catalyzed couplings (e.g., Suzuki). Mitigate by using bulky ligands (XPhos) or elevated temperatures .
- Competitive Side Reactions : Boc cleavage under basic conditions (e.g., K₂CO₃ in THF) requires inert atmosphere control .
- Kinetic Profiling : Track reaction progress via -NMR if fluorinated coupling partners are used .
How can computational chemistry predict the physicochemical properties of this compound?
Q. Methodological Answer :
- LogP Calculations : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients for solubility studies .
- pKa Prediction : DFT-based tools (e.g., SPARC) model amine protonation states under physiological conditions .
- Conformational Analysis : MD simulations (AMBER force field) identify dominant chair/boat conformers in solution .
What experimental controls are essential for reproducibility in Boc-mediated syntheses?
Q. Methodological Answer :
- Moisture Control : Use molecular sieves or anhydrous solvents to prevent Boc hydrolysis .
- Catalyst Screening : Test multiple catalysts (e.g., DMAP vs. TEA) for Boc activation efficiency .
- Blind Replicates : Include triplicate reactions with independent batches to assess variability .
How does the 4-methyl group affect the compound’s metabolic stability in pharmacokinetic studies?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
